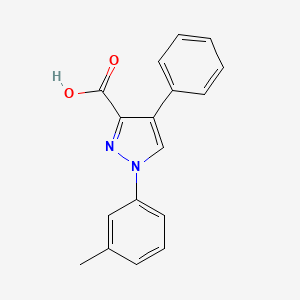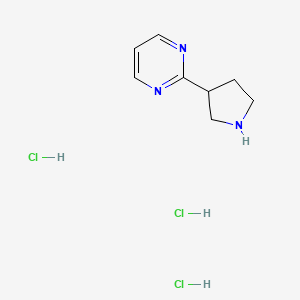
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.22 g/mol . It is a derivative of naphthalene, substituted with a bromine atom and a tert-butyl carbamate group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate typically involves the reaction of 6-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with potassium permanganate can yield naphthoquinone derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or modulation of the target’s activity, depending on the specific context .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-(6-bromo-2-naphthyl)carbamate: Another naphthalene derivative with similar structural features.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of a naphthalene ring.
Properties
Molecular Formula |
C16H18BrNO2 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
tert-butyl N-(6-bromonaphthalen-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18(4)14-8-6-11-9-13(17)7-5-12(11)10-14/h5-10H,1-4H3 |
InChI Key |
FTQHWQRCXURCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)










![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)


